3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one typically involves the reaction of indole derivatives with hydrazinecarbothioamide or methyl hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Indole-2-carboxylic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
5-Fluoro-1H-indole-2-carboxylic acid: A fluorinated indole derivative with potential antiviral and anticancer properties.
Uniqueness
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one stands out due to its unique combination of sulfur-containing functional groups and the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
59224-23-6 |
---|---|
Molekularformel |
C10H9N3OS2 |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
methyl N-[(2-hydroxy-1H-indol-3-yl)imino]carbamodithioate |
InChI |
InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-8-6-4-2-3-5-7(6)11-9(8)14/h2-5,11,14H,1H3 |
InChI-Schlüssel |
ASLNULBGHVCWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)N=NC1=C(NC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.